N-methylcyclopentanecarboxamide

Descripción general

Descripción

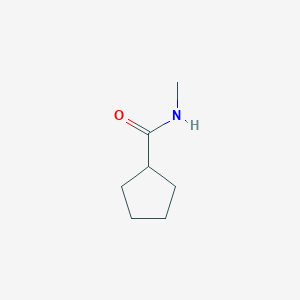

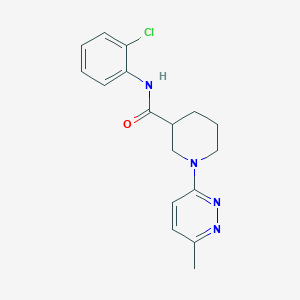

“N-methylcyclopentanecarboxamide” is a compound with the molecular formula C7H13NO . It is a derivative of cyclopentanecarboxamide, where one of the hydrogen atoms attached to the nitrogen atom is replaced by a methyl group .

Molecular Structure Analysis

The molecular structure of “N-methylcyclopentanecarboxamide” can be represented by the InChI code: 1S/C7H14N2O/c1-9-7(10)5-3-2-4-6(5)8/h5-6H,2-4,8H2,1H3,(H,9,10) . This indicates that the compound has a cyclopentane ring with a carboxamide group attached, and the nitrogen atom in the carboxamide group is further substituted with a methyl group .Aplicaciones Científicas De Investigación

Anticonvulsant Properties :

- N-methyl-tetramethylcyclopropyl carboxamide (M-TMCD), a compound related to N-methylcyclopentanecarboxamide, has shown anticonvulsant activity in rodent models of human epilepsy. Studies have focused on understanding its effectiveness in preventing seizures and its potential neurotoxicity (Isoherranen et al., 2002).

Medicinal Psychoactive Applications :

- While not directly involving N-methylcyclopentanecarboxamide, research into medicinal psychedelics (such as psilocybin and MDMA) indicates a broader interest in the potential psychiatric applications of structurally similar compounds. This area of research explores novel therapies for psychiatric disorders, highlighting the importance of exploring the properties of various psychoactive substances (Perkins et al., 2021).

Pharmacological Development :

- Studies on the bioisosteric replacement of the N-methyl amide group in benzoxazinones have led to the discovery of fused tricyclic benzoxazines. These compounds, which are structurally related to N-methylcyclopentanecarboxamide, show potent 5-HT(1A/B/D) receptor antagonist activity. This research is vital for developing new antidepressants or anxiolytics with reduced side effects (Bromidge et al., 2010).

Antitumor Agent Research :

- N-methylformamide (NMF), a compound related to N-methylcyclopentanecarboxamide, has been studied as an investigational antitumor agent. Its toxicity and therapeutic benefits in cancer treatment, particularly lung cancer, have been explored, providing insights into the potential use of related compounds in oncology (Cody et al., 1992).

Chemical Synthesis and Catalysis :

- In chemical synthesis, N-methylcyclopentanecarboxamide has been used as a catalyst in reactions. For example, dodecacarbonyltriruthenium catalyzes the addition of N-substituted formamides to olefins, showcasing the versatility of N-methyl compounds in organic synthesis (Tsuji et al., 1987).

Psychedelic-Assisted Psychotherapy :

- Although not directly about N-methylcyclopentanecarboxamide, research in psychedelic-assisted psychotherapy with drugs like MDMA and psilocybin provides a framework for understanding the therapeutic potential of psychoactive substances. This research could guide future studies on similar compounds (Reiff et al., 2020).

Drug Transport Mechanisms :

- N-methylformamide influences the intracellular transport of doxorubicin, a chemotherapy drug. This research highlights the potential role of N-methyl compounds in modulating drug delivery and efficacy, which could be critical for cancer treatment (Calcabrini et al., 1997).

Safety And Hazards

The safety data sheet for a similar compound, N-Methylmaleimide, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction . It’s important to note that these hazards may not directly apply to “N-methylcyclopentanecarboxamide”, but they do highlight the potential risks associated with similar compounds.

Propiedades

IUPAC Name |

N-methylcyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-8-7(9)6-4-2-3-5-6/h6H,2-5H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFFSQQUADJWJBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methylcyclopentanecarboxamide | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613328.png)

![3-[3-(Diethylamino)propyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2613339.png)

![Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2613342.png)

![3-[3-(4-morpholinyl)propoxy]Benzenamine](/img/structure/B2613343.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperidino]-2-[(2,6-dichlorophenyl)sulfanyl]-1-ethanone](/img/structure/B2613344.png)

![10,12-Diphenyl-benzo[c]pyrido[1,2-a][1,8]naphthyridin-13-ium tetrafluoroborate](/img/structure/B2613345.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2613347.png)

![ethyl 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2613348.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2613351.png)